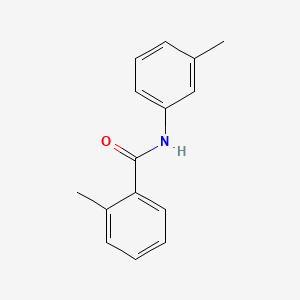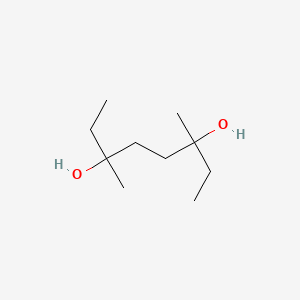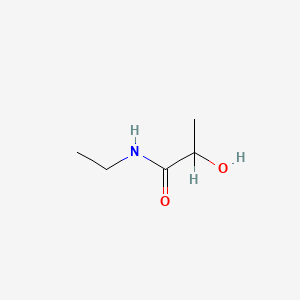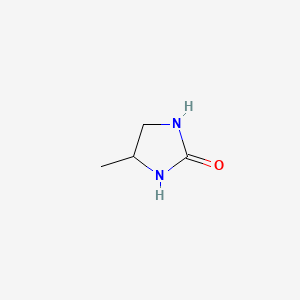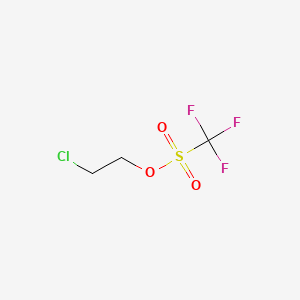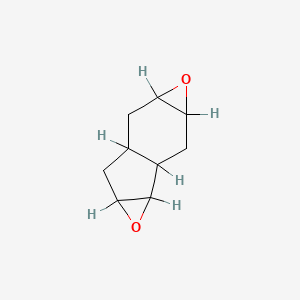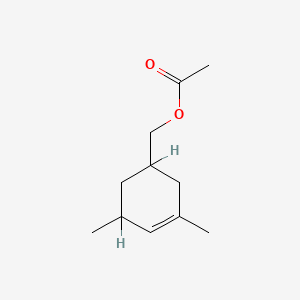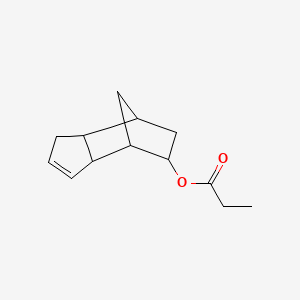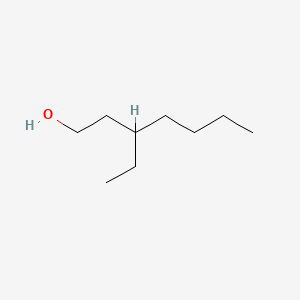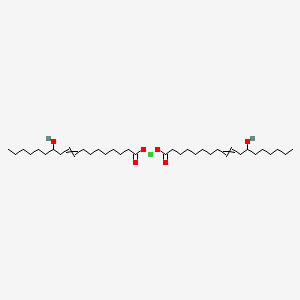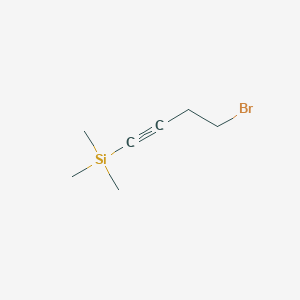
Silane, (4-bromo-1-butynyl)trimethyl-
Overview
Description
Silane, (4-bromo-1-butynyl)trimethyl-, also known as (4-bromo-1-butynyl)trimethylsilane, is an organosilicon compound with the molecular formula C7H13BrSi and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-bromo-1-butynyl)trimethyl- typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromo-1-butyne+Trimethylsilyl chlorideBaseSilane, (4-bromo-1-butynyl)trimethyl-+By-products
Industrial Production Methods
In industrial settings, the production of Silane, (4-bromo-1-butynyl)trimethyl- is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the stoichiometry of reactants. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Silane, (4-bromo-1-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted butynyltrimethylsilanes can be formed.
Coupling Products: Biaryl or diaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Silane, (4-bromo-1-butynyl)trimethyl- is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Catalysis: It is used in the preparation of catalysts and catalytic systems.
Surface Modification: It is employed in modifying surfaces to enhance their properties, such as hydrophobicity or adhesion.
Mechanism of Action
The mechanism of action of Silane, (4-bromo-1-butynyl)trimethyl- in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trimethylsilyl group provides stability and enhances the reactivity of the butynyl moiety by protecting it from unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-butynyl)trimethylsilane
- (4-Iodo-1-butynyl)trimethylsilane
- (4-Bromo-1-butynyl)triethylsilane
Uniqueness
Silane, (4-bromo-1-butynyl)trimethyl- is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, it provides an optimal reactivity profile for various synthetic applications .
Properties
IUPAC Name |
4-bromobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYRONUSKGWEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349041 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69361-41-7 | |
| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromobut-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

